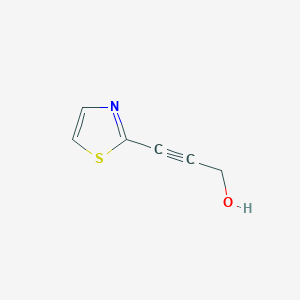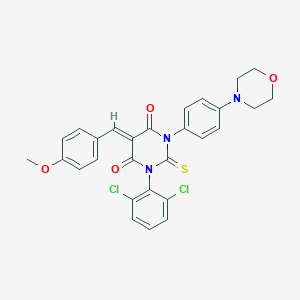![molecular formula C16H20N4O2 B056394 2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol CAS No. 120404-26-4](/img/structure/B56394.png)
2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-N-(beta-Hydroxyethylamino)azobenzene is an aromatic azo compound characterized by the presence of two phenyl rings connected by an azo bond (–N=N–) and substituted with beta-hydroxyethylamino groups. This compound belongs to the broader class of azobenzenes, which are well-known for their versatile applications in various fields, including dyes, photochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-N-(beta-Hydroxyethylamino)azobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds under acidic conditions.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods
Industrial production of 4,4’-N-(beta-Hydroxyethylamino)azobenzene follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-N-(beta-Hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the azo group to azoxy or nitro compounds under oxidative conditions.
Reduction: The azo group can be reduced to hydrazo or amine derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Azoxybenzenes and nitrobenzenes.
Reduction: Hydrazo compounds and aniline derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-N-(beta-Hydroxyethylamino)azobenzene has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4,4’-N-(beta-Hydroxyethylamino)azobenzene involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization affects the compound’s electronic and steric properties, enabling it to interact with various molecular targets. In biological systems, it can modulate the activity of proteins and ion channels by altering their conformation .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with no substituents.
4,4’-Dihydroxyazobenzene: Substituted with hydroxy groups at the 4 positions.
4,4’-Diaminoazobenzene: Substituted with amino groups at the 4 positions.
Uniqueness
4,4’-N-(beta-Hydroxyethylamino)azobenzene is unique due to the presence of beta-hydroxyethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble azo compounds and in studies involving biological systems where solubility is crucial .
Propiedades
Número CAS |
120404-26-4 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |
Clave InChI |
ILDXQYVFZBZVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
SMILES canónico |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)
